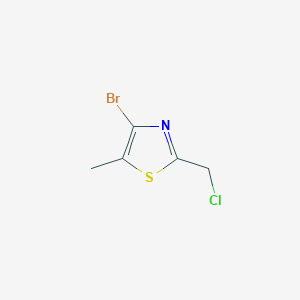
2-Amino-3-(P-hydroxyphenyl)propanoic acid, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-L-tyrosinamide: is a derivative of the amino acid tyrosine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-tyrosinamide typically involves the hydroxylation of L-tyrosinamide. One common method includes the use of flavin-dependent N-hydroxylating enzymes, which catalyze the hydroxylation reaction under mild conditions . Another approach involves chemical synthesis using hydroxylamine derivatives as reagents .
Industrial Production Methods: Industrial production of N-hydroxy-L-tyrosinamide may involve biocatalytic processes due to their specificity and efficiency. Enzymatic catalysis using microbial fermentation is a promising method, offering high yields and enantioselectivity .
化学反应分析
Types of Reactions: N-hydroxy-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted amides and derivatives.
科学研究应用
Chemistry: N-hydroxy-L-tyrosinamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving hydroxylation reactions. It serves as a substrate for various hydroxylating enzymes .
Medicine: N-hydroxy-L-tyrosinamide has potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways. It is being investigated for its role in cancer therapy and neurodegenerative diseases .
Industry: In the industrial sector, N-hydroxy-L-tyrosinamide is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the manufacture of cosmetics and food additives .
作用机制
The mechanism of action of N-hydroxy-L-tyrosinamide involves its interaction with specific enzymes and molecular targets. The hydroxyl group on the nitrogen atom allows it to participate in hydrogen bonding and other interactions with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
相似化合物的比较
L-tyrosinamide: The parent compound without the hydroxyl group.
N-acetyl-L-tyrosinamide: A derivative with an acetyl group instead of a hydroxyl group.
N-hydroxy-L-phenylalaninamide: A similar compound with a phenylalanine backbone.
Uniqueness: N-hydroxy-L-tyrosinamide is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with enzymes, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWEYVOEWNYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-39-3 |
Source


|
| Record name | NSC667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)




![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)

![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)


